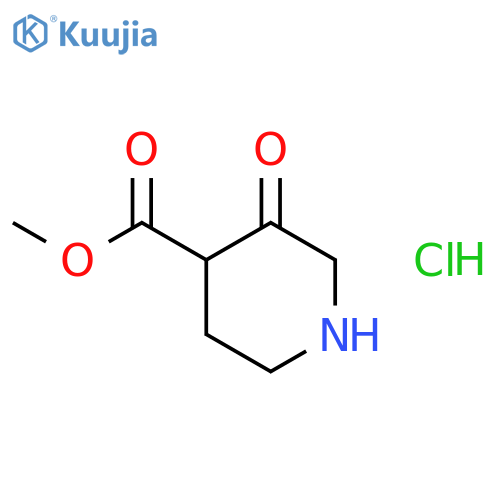

Cas no 1266522-92-2 (methyl 3-oxopiperidine-4-carboxylatehydrochloride)

methyl 3-oxopiperidine-4-carboxylatehydrochloride 化学的及び物理的性質

名前と識別子

-

- Methyl 3-oxopiperidine-4-carboxylate hydrochloride

- EN300-748955

- Methyl 3-oxopiperidine-4-carboxylate HCl

- 1266522-92-2

- DTXSID60743724

- Methyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1)

- methyl 3-oxopiperidine-4-carboxylate;hydrochloride

- 4-Piperidinecarboxylic acid, 3-oxo-, methyl ester, hydrochloride (1:1)

- AKOS016001686

- Methyl3-oxopiperidine-4-carboxylatehydrochloride

- SB41954

- methyl 3-oxopiperidine-4-carboxylatehydrochloride

-

- インチ: InChI=1S/C7H11NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h5,8H,2-4H2,1H3;1H

- InChIKey: AMWWTJSYWYVERE-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1CCNCC1=O.Cl

計算された属性

- せいみつぶんしりょう: 193.0505709g/mol

- どういたいしつりょう: 193.0505709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

methyl 3-oxopiperidine-4-carboxylatehydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 3-oxopiperidine-4-carboxylatehydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B497068-10mg |

methyl 3-oxopiperidine-4-carboxylatehydrochloride |

1266522-92-2 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-748955-0.1g |

methyl 3-oxopiperidine-4-carboxylate hydrochloride |

1266522-92-2 | 95.0% | 0.1g |

$152.0 | 2025-03-10 | |

| Enamine | EN300-748955-0.05g |

methyl 3-oxopiperidine-4-carboxylate hydrochloride |

1266522-92-2 | 95.0% | 0.05g |

$101.0 | 2025-03-10 | |

| Chemenu | CM180865-1g |

Methyl 3-oxopiperidine-4-carboxylate hydrochloride |

1266522-92-2 | 95% | 1g |

$430 | 2021-08-05 | |

| Enamine | EN300-748955-0.5g |

methyl 3-oxopiperidine-4-carboxylate hydrochloride |

1266522-92-2 | 95.0% | 0.5g |

$407.0 | 2025-03-10 | |

| Enamine | EN300-748955-1.0g |

methyl 3-oxopiperidine-4-carboxylate hydrochloride |

1266522-92-2 | 95.0% | 1.0g |

$528.0 | 2025-03-10 | |

| Chemenu | CM180865-1g |

Methyl 3-oxopiperidine-4-carboxylate hydrochloride |

1266522-92-2 | 95% | 1g |

$430 | 2024-08-02 | |

| Enamine | EN300-748955-0.25g |

methyl 3-oxopiperidine-4-carboxylate hydrochloride |

1266522-92-2 | 95.0% | 0.25g |

$216.0 | 2025-03-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1802341-1g |

Methyl 3-oxopiperidine-4-carboxylate hydrochloride |

1266522-92-2 | 98% | 1g |

¥3217.00 | 2024-08-09 | |

| TRC | B497068-100mg |

methyl 3-oxopiperidine-4-carboxylatehydrochloride |

1266522-92-2 | 100mg |

$ 275.00 | 2022-06-07 |

methyl 3-oxopiperidine-4-carboxylatehydrochloride 関連文献

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

methyl 3-oxopiperidine-4-carboxylatehydrochlorideに関する追加情報

Introduction to Methyl 3-oxopiperidine-4-carboxylatehydrochloride (CAS No. 1266522-92-2)

Methyl 3-oxopiperidine-4-carboxylatehydrochloride, a compound with the chemical formula corresponding to its CAS number 1266522-92-2, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and pharmacological properties. The presence of both an ester group and a hydrochloride salt in its structure contributes to its unique chemical and biological characteristics, making it a subject of considerable interest in medicinal chemistry research.

The< strong>Methyl 3-oxopiperidine-4-carboxylatehydrochloride molecule is characterized by a piperidine ring substituted with a carbonyl group at the 3-position and a methyl ester at the 4-position. The hydrochloride salt form enhances its solubility in aqueous solutions, which is a critical factor for its potential application in drug formulation and delivery systems. This solubility profile makes it particularly suitable for oral and intravenous administration, increasing its feasibility as an active pharmaceutical ingredient (API) in therapeutic agents.

In recent years, there has been growing interest in piperidine derivatives due to their role as key pharmacophores in various drug molecules. The< strong>Methyl 3-oxopiperidine-4-carboxylatehydrochloride compound has been studied for its potential applications in the development of drugs targeting neurological disorders, including depression, anxiety, and epilepsy. Its structural motif is reminiscent of several FDA-approved medications that have demonstrated efficacy in treating these conditions. The carbonyl group and ester functionality provide multiple sites for chemical modification, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound.

One of the most compelling aspects of< strong>Methyl 3-oxopiperidine-4-carboxylatehydrochloride is its role as a building block in the synthesis of more complex drug candidates. Its scaffold can be modified through various chemical reactions, such as nucleophilic substitution, alkylation, and acylation, to create novel molecules with enhanced biological activity. For instance, researchers have explored its utility in generating potent serotonin receptor modulators, which are crucial for managing mood disorders. The ability to derive multiple drug-like entities from a single precursor highlights the compound's versatility and importance in medicinal chemistry.

The< strong>Methyl 3-oxopiperidine-4-carboxylatehydrochloride molecule has also been investigated for its potential antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains by interfering with essential metabolic pathways. This finding is particularly relevant in the context of rising antibiotic resistance rates, where novel antimicrobial agents are urgently needed. The piperidine core is known to interact with bacterial enzymes, offering a promising avenue for developing new antibiotics that can circumvent existing resistance mechanisms.

In addition to its pharmacological applications, Methyl 3-oxopiperidine-4-carboxylatehydrochloride has been explored in material science research. Its unique structural features make it a candidate for developing advanced materials with specific functionalities. For example, it can be incorporated into polymers or coatings to enhance their mechanical properties or biocompatibility. These applications underscore the compound's broad utility beyond traditional pharmaceuticals.

The synthesis of< strong>Methyl 3-oxopiperidine-4-carboxylatehydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation, protecting group strategies, and chiral resolution have been utilized to achieve high enantiomeric purity if necessary. These synthetic advancements are crucial for scaling up production while maintaining quality control.

The< strong>Methyl 3-oxopiperidine-4-carboxylatehydrochloride compound's behavior in biological systems has been extensively studied through computational modeling and experimental assays. Molecular docking simulations have been used to predict its interactions with target proteins, providing insights into its mechanism of action. These simulations help guide experimental design by identifying key binding pockets and potential side effects early in the development process. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

In conclusion, Methyl 3-oxopiperidine-4-carboxylatehydrochloride (CAS No. 1266522-92-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it valuable for creating novel therapeutic agents targeting neurological disorders, antimicrobial infections, and other diseases. The ongoing research into this molecule underscores its importance as a building block for future drugs and advanced materials. As scientific understanding continues to evolve, new applications for< strong>Methyl 3-oxopiperidine-4-carboxylatehydrochloride are likely to emerge, further solidifying its role in the chemical and pharmaceutical industries.

1266522-92-2 (methyl 3-oxopiperidine-4-carboxylatehydrochloride) 関連製品

- 179023-37-1(Methyl 3-oxopiperidine-4-carboxylate)

- 70637-75-1(Ethyl 3-oxopiperidine-4-carboxylate)

- 676634-58-5(FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL-)

- 1546451-08-4(3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2138532-07-5(3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)

- 2445793-57-5(Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate)

- 1805435-32-8(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride)

- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)

- 1806005-94-6(Ethyl 2,3-dichloro-4-(difluoromethyl)pyridine-6-acetate)

- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)